Afatinib Impurity C
CAS No.: 850140-72-6; 945553-91-3
Cat. No.: VC5048339
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850140-72-6; 945553-91-3 |
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Molecular Formula | C24H25ClFN5O3 |
Molecular Weight | 485.94 |
IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Standard InChI | InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 |
Standard InChI Key | ULXXDDBFHOBEHA-QDLOVBKTSA-N |
SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Afatinib Impurity C (CAS No. 945553-91-3) possesses the molecular formula C₂₄H₂₅ClFN₅O₃ and a molecular weight of 485.9 g/mol . Its IUPAC name, (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide, reflects a complex quinazoline backbone substituted with a chlorophenyl group, a tetrahydrofuran ring, and a dimethylamino-enamide side chain . The stereochemistry at the tetrahydrofuran oxygen (3R configuration) and the trans (E) geometry of the enamide moiety are critical to its structural differentiation from afatinib.
Property | Afatinib | Afatinib Impurity C |
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Molecular Formula | C₂₄H₂₅ClFN₅O₃ | C₂₄H₂₅ClFN₅O₃ |
Molecular Weight (g/mol) | 485.9 | 485.9 |
Stereochemistry | (3R)-Tetrahydrofuran | (3R)-Tetrahydrofuran |
Enamide Geometry | E-configuration | E-configuration |
Key Functional Groups | Quinazoline, Chlorophenyl, Enamide | Identical, with potential stereochemical variability |
Spectroscopic Characterization
Structural confirmation of Afatinib Impurity C relies on advanced spectroscopic techniques:
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High-Resolution Mass Spectrometry (HRMS): A prominent molecular ion peak at m/z 486.1584 ([M+H]⁺) aligns with its empirical formula .
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the tetrahydrofuran proton (δ 3.8–4.2 ppm) and the enamide’s α,β-unsaturated system (δ 6.5–7.0 ppm) .
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X-ray Crystallography: Crystalline derivatives confirm the (3R) stereochemistry and planar quinazoline core .
Synthetic Pathways and Formation Mechanisms
Optimization of Synthetic Conditions
Patent CN110452232A delineates a scalable preparation method :
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Reagents: Dimethylamine (33–40% aqueous solution), afatinib (1:5–1:50 solid-to-liquid ratio).
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Conditions: Ambient temperature, 12–48 hours reaction time.
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Yield: >98% purity after recrystallization from ethanol-water mixtures .
Parameter | Optimal Range | Impact on Yield/Purity |
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Dimethylamine Concentration | 33–40% w/w | Higher concentrations accelerate adduct formation |
Reaction Time | 24–48 hours | Prolonged duration minimizes side products |
Solvent System | Ethanol-Water (7:3) | Enhances crystallinity and purity |
Analytical Methods for Detection and Quantification
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (250 × 4.6 mm, 5 µm) with acetonitrile-phosphate buffer (pH 3.0) gradients achieve baseline separation of afatinib and its impurity .
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Limit of Detection (LOD): 0.05% (w/w) via UV detection at 254 nm .
Stability-Indicating Methods
Forced degradation studies under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H₂O₂) conditions demonstrate that Afatinib Impurity C is resistant to hydrolysis but susceptible to oxidation at the enamide double bond .
Regulatory and Pharmacopeial Considerations
ICH Guidelines Compliance
Per ICH Q3A(R2), Afatinib Impurity C is classified as a genotoxic impurity due to its reactive enamide structure, necessitating control limits below 0.15% in the final drug substance .
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